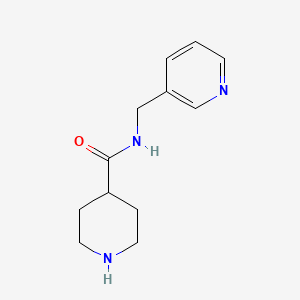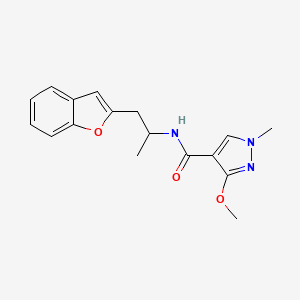
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran and its derivatives are versatile scaffolds in the complex molecules of natural products . They have attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities .Scientific Research Applications
Antibacterial Properties
- A series of compounds including benzofuran-2-yl derivatives were synthesized and showed in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli at different concentrations. This highlights the potential of these compounds in antimicrobial applications (Idrees et al., 2020).
Synthesis of Novel Compounds
- 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride was utilized for synthesizing novel polycyclic heteroaromatic compounds, demonstrating the versatility of benzofuran derivatives in creating diverse chemical structures (Patankar et al., 2008).
Antimicrobial Screening
- Another study synthesized novel benzofuran-2-yl derivatives and screened them for their in vitro antibacterial activity. This adds to the growing evidence of the antimicrobial properties of benzofuran-containing compounds (Idrees et al., 2019).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of new pyrazole-related C-nucleosides with modified sugar moieties were studied. This research shows the potential for these compounds in developing novel medicinal agents (Popsavin et al., 2002).
Potential Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl derivatives were synthesized and screened as potential anti-inflammatory and analgesic agents, indicating the therapeutic potential of benzofuran compounds in pain management and inflammation control (Abu‐Hashem et al., 2020).
Synthesis of Pyrazole-Benzofuran Hybrids
- Novel pyrazole-benzofuran hybrids were synthesized, and their structures were elucidated through advanced spectroscopy methods. These compounds were also tested for their antimicrobial activities, showcasing the application of benzofuran derivatives in developing new antimicrobial agents (Sanad et al., 2019).
Potential Antitumor Agents
- A study synthesized dihydrobenzofuran lignans and related compounds as potential antitumor agents, highlighting the role of benzofuran derivatives in cancer therapy (Pieters et al., 1999).
Future Directions
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(8-13-9-12-6-4-5-7-15(12)23-13)18-16(21)14-10-20(2)19-17(14)22-3/h4-7,9-11H,8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBNHYMWFHEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710229.png)
![Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2710230.png)
![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2710231.png)
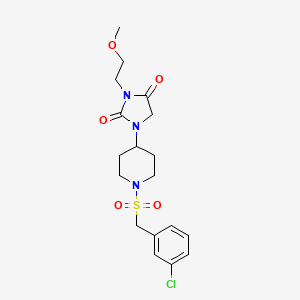
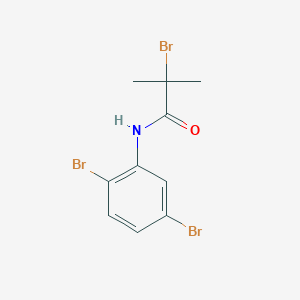
![4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2710238.png)
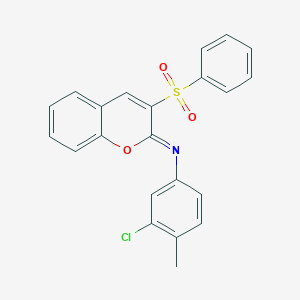
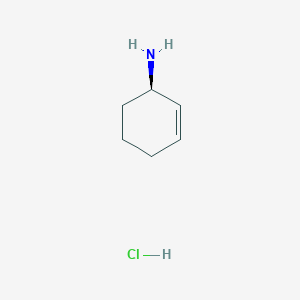
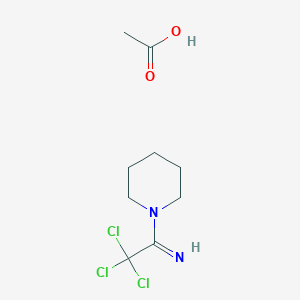
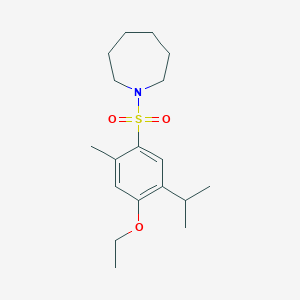
![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)
